5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole
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Overview
Description
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, a sulfonylmethyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation and phenylation: These steps can be achieved using methylating agents (e.g., methyl iodide) and phenylating agents (e.g., phenylboronic acid) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as cell division or signal transduction pathways.
Inducing oxidative stress: Leading to cell damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-3-phenyl-1H-pyrazole: Lacks the sulfonylmethyl group.
1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole: Lacks the chloro group.
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1H-pyrazole: Lacks the phenyl group.
Uniqueness
The presence of the chloro, methyl, sulfonylmethyl, and phenyl groups in 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole imparts unique chemical and biological properties. These functional groups contribute to its reactivity, stability, and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-1-methyl-4-[(4-methylphenyl)sulfonylmethyl]-3-phenylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-13-8-10-15(11-9-13)24(22,23)12-16-17(20-21(2)18(16)19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOLBJXVNKQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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